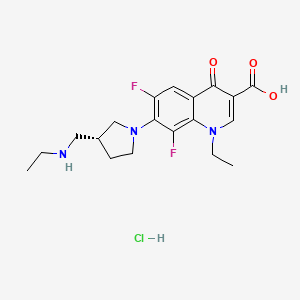
Merafloxacin hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Merafloxacin hydrochloride, ®- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 .
準備方法
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, ®- is synthesized through a multi-step process involving the reaction of 1-ethyl-7-(3-(ethylaminomethyl)-1-pyrrolidinyl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Merafloxacin hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin hydrochloride, ®-, which may have different pharmacological properties and applications .
科学的研究の応用
Merafloxacin hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.
Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.
Medicine: Explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories
作用機序
Merafloxacin hydrochloride, ®- exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, Merafloxacin hydrochloride, ®- prevents bacterial DNA replication and ultimately leads to bacterial cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Moxifloxacin: A fluoroquinolone used to treat various bacterial infections by inhibiting DNA gyrase and topoisomerase IV.
Uniqueness
Merafloxacin hydrochloride, ®- is unique in its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapy against COVID-19 .
特性
CAS番号 |
99724-09-1 |
|---|---|
分子式 |
C19H24ClF2N3O3 |
分子量 |
415.9 g/mol |
IUPAC名 |
1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m1./s1 |
InChIキー |
MEXKYWHWNQQOON-RFVHGSKJSA-N |
異性体SMILES |
CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
正規SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


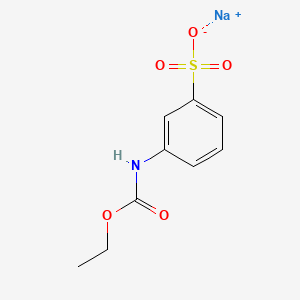
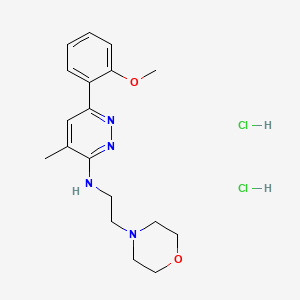

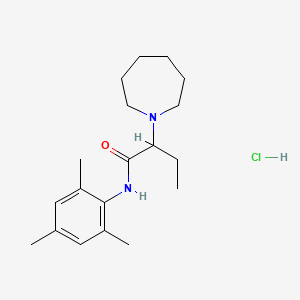

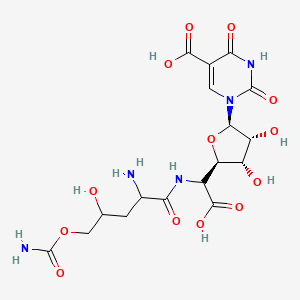
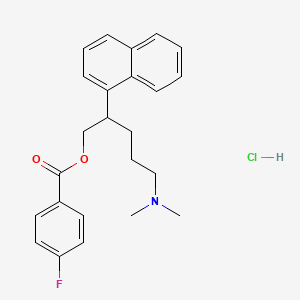

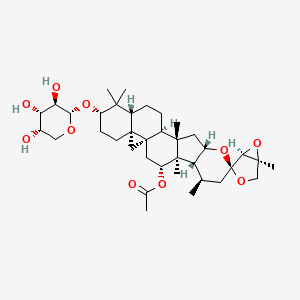
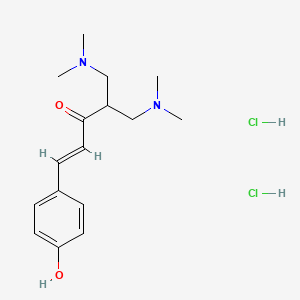
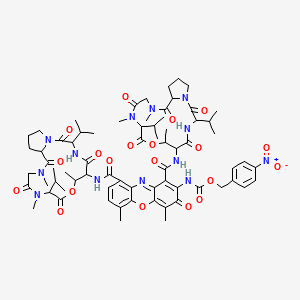
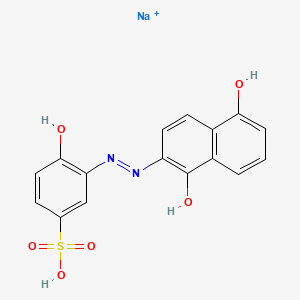

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
